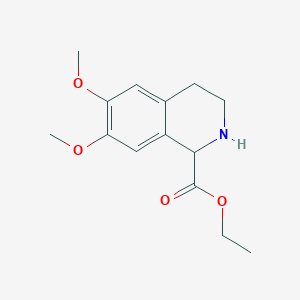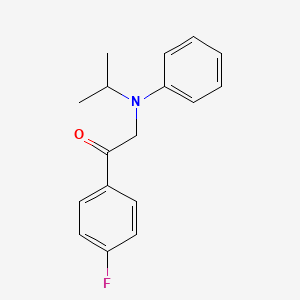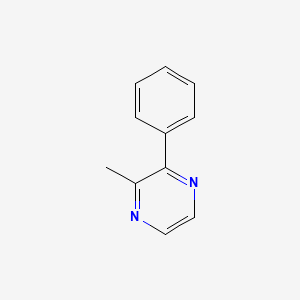
2-甲基-3-苯基吡嗪
描述
2-Methyl-3-phenylpyrazine is a chemical compound with the molecular formula C11H10N2. It is a heterocyclic compound that belongs to the class of pyrazines. This compound has been widely studied for its potential applications in various fields of scientific research.
科学研究应用
Heterocyclic Compound Synthesis and Antimicrobial Activities
2-甲基-3-苯基吡嗪,作为更广泛的2-芳基肼腈类化合物的一部分,在各种杂环化合物的合成中发挥着关键作用。这些化合物被合成以包括独特的取代基,导致一系列生物活性。值得注意的是,这些衍生物已显示出对广谱的革兰氏阴性和革兰氏阳性细菌以及酵母的有希望的抗菌活性。这种应用突显了2-甲基-3-苯基吡嗪衍生物在开发新的抗菌剂方面的潜力,有助于抗击传染病(Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)。
有机电子学
在有机电子学领域,2-甲基-3-苯基吡嗪的衍生物已被用于开发低带隙聚合物,用于聚合物太阳能电池。这些聚合物具有吸收光线直至∼1μm的能力,与苯基-C61丁酸甲酯(PCBM)一起用作电子受体中的电子给体。这种应用强调了2-甲基-3-苯基吡嗪衍生物在提高有机太阳能电池的效率和性能方面的重要性,有助于推动可再生能源技术的发展(Wienk, Turbiez, Struijk, Fonrodona, & Janssen, 2006)。
抗癌研究
已经探索了2-甲基-3-苯基吡嗪衍生物的潜在抗癌性能。已合成并评估了含有吡唑基团的新型噻二唑和噻唑类化合物的抗癌活性。某些化合物已显示出对乳腺癌细胞系的浓度依赖性抑制作用,表明2-甲基-3-苯基吡嗪衍生物在新型抗癌治疗药物的开发中的实用性(Gomha, Salah, & Abdelhamid, 2014)。
缓蚀
双吡唑衍生物,包括与2-甲基-3-苯基吡嗪相关的化合物,在酸性介质中已证明作为纯铁的缓蚀剂具有有效性。这些化合物在保护金属表面免受腐蚀方面既高效又具有特异性,突显了它们在工业过程和维护中的潜在应用(Chetouani, Hammouti, Benhadda, & Daoudi, 2005)。
作用机制
Target of Action
It is known that pyrazine derivatives, which include 2-methyl-3-phenylpyrazine, are versatile and have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that its electronic structures are determined by the molecular orbitals, which determine the probability of finding electrons in different regions of space .
Biochemical Pathways
Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrazine derivatives have been associated with a wide range of biological activities .
属性
IUPAC Name |
2-methyl-3-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHHXGQGRJTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29444-53-9 | |
| Record name | 2-Methyl-3-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-3-phenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-PHENYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



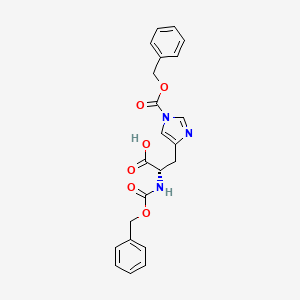
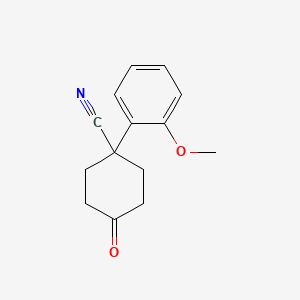

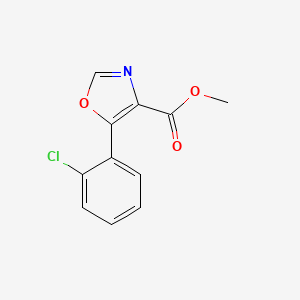


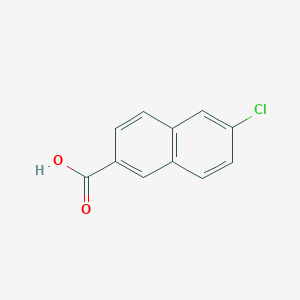
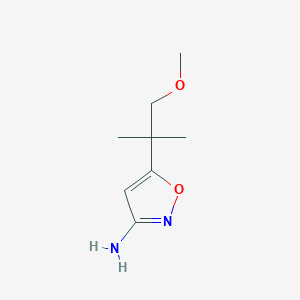

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)
